L-Igl(2) Substitution Confers Selective OT Receptor Antagonism with pA2 7.19–7.98 and No Detectable V1a/V2 Receptor Interaction in Vasopressin Analogs
In a systematic SAR study of ten arginine vasopressin (AVP) analogs, substitution at position 2 with L-α-2-indanylglycine (L-Igl) produced peptides that functioned as moderate to potent oxytocin (OT) receptor antagonists, with pA2 values ranging from 7.19 to 7.98 across the analog series. Critically, these L-Igl-containing peptides exhibited no detectable interaction with V1a or V2 vasopressin receptors, representing a complete loss of native AVP receptor cross-reactivity [1].
| Evidence Dimension | Receptor antagonism (pA2) and receptor selectivity profile |
|---|---|
| Target Compound Data | L-Igl(2)-substituted AVP analogs: OT antagonist pA2 = 7.19–7.98; V1a interaction: none detected; V2 interaction: none detected |
| Comparator Or Baseline | Native arginine vasopressin (AVP): OT agonism; V1a pressor agonism; V2 antidiuretic agonism |
| Quantified Difference | Complete functional switch from pan-receptor agonism to selective OT antagonism with pA2 up to 7.98; total elimination of V1a/V2 activity |
| Conditions | In vitro rat uterotonic assay (OT antagonism); pressor assay (V1a); antidiuretic assay (V2); human OT receptor binding affinity determination |
Why This Matters
For procurement decisions, this evidence demonstrates that only Fmoc-L-2-indanylglycine—not its D-enantiomer nor alternative constrained aromatic amino acids—enables the synthesis of peptides with selective OT receptor antagonism and complete ablation of V1a/V2 activity, a pharmacological profile unattainable with other building blocks.
- [1] Kwiatkowska, A., Sleszyńska, M., Derdowska, I., Prahl, A., Sobolewski, D., Borovicková, L., Slaninová, J., & Lammek, B. (2010). Novel analogues of arginine vasopressin containing alpha-2-indanylglycine enantiomers in position 2. Journal of Peptide Science, 16(1), 15-20. DOI: 10.1002/psc.1189. PMID: 19924728. View Source
